molecular formula C10H8ClN3O3 B2529236 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole CAS No. 1005576-68-0

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole

Cat. No.: B2529236
CAS No.: 1005576-68-0
M. Wt: 253.64
InChI Key: NGFYOPHOPKIKBS-UHFFFAOYSA-N
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Description

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a chlorophenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-nitro-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazole derivatives.

Scientific Research Applications

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in this activity by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole: This compound also features a pyrazole ring with nitro and chlorophenyl groups but differs in the position and type of substituents.

    2-(2-Chlorophenoxy)-4-nitro-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[(2-chlorophenoxy)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-9-3-1-2-4-10(9)17-7-13-6-8(5-12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFYOPHOPKIKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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